

# Favipiravir's Efficacy Against SARS-CoV-2 in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Favipiravir |           |
| Cat. No.:            | B1662787    | Get Quote |

A review of preclinical studies in animal models, primarily the Syrian hamster, reveals that while **Favipiravir** demonstrates antiviral activity against SARS-CoV-2, its efficacy is often dosedependent and can be outperformed by other antivirals such as Molnupiravir and the combination of Remdesivir's metabolite GS-441524 with **Favipiravir**. High doses of **Favipiravir** have been shown to significantly reduce viral titers in the lungs and alleviate clinical signs of disease, though potential toxicity at these higher concentrations is a concern.

**Favipiravir**, a broad-spectrum antiviral agent, has been extensively studied for its potential to treat COVID-19. In animal models, its effectiveness is most pronounced when administered at high doses. Studies in Syrian hamsters, a widely used model for SARS-CoV-2 research due to the virus's efficient replication in their respiratory tract, have shown that high-dose **Favipiravir** can lead to a significant reduction in infectious virus titers in the lungs and marked improvement in lung histopathology.[1][2] However, lower doses of **Favipiravir** resulted in only a mild reduction in virus levels.[1][3]

### **Comparative Efficacy with Other Antivirals**

When compared to other antiviral agents in hamster models, the performance of **Favipiravir** varies.

Molnupiravir: Studies directly comparing **Favipiravir** to Molnupiravir have indicated that Molnupiravir exhibits more potent antiviral activity. In one study, Molnupiravir was shown to reduce the infectious virus titer in the lungs of hamsters by approximately 1.5 Log10, while **Favipiravir** demonstrated lower activity and was associated with severe toxicity.[4] Another



study confirmed that Molnupiravir effectively reduces viral loads in hamsters infected with various SARS-CoV-2 variants.[5] Interestingly, the combined treatment of suboptimal doses of Molnupiravir and **Favipiravir** resulted in a potentiation of antiviral efficacy, reducing infectious virus titers in the lungs by approximately 5 log10.[6][7]

Remdesivir and its metabolite GS-441524: While Remdesivir shows inhibitory effects in vitro, it has been found to be less effective in the Syrian hamster model.[8][9] However, its metabolite, GS-441524, has demonstrated effective suppression of viral replication in hamsters.[8][9] Notably, the co-administration of **Favipiravir** and GS-441524 was found to be more effective at reducing the viral load in hamster lungs than the single administration of either drug.[8][9] Another study assessing the combination of **Favipiravir** and Remdesivir found that at day 4 post-infection, viral RNA and antigen expression were significantly lower in the lungs for the combination therapy group compared to the sham treatment.[10][11]

### **Quantitative Data Summary**

The following tables summarize the quantitative data on the efficacy of **Favipiravir** and its comparators in reducing viral load in the lungs of Syrian hamsters infected with SARS-CoV-2.

Table 1: Efficacy of Favipiravir Monotherapy



| Study                            | Animal Model   | SARS-CoV-2<br>Strain | Favipiravir<br>Dose               | Viral Load<br>Reduction in<br>Lungs<br>(Compared to<br>Control) |
|----------------------------------|----------------|----------------------|-----------------------------------|-----------------------------------------------------------------|
| Driouich et al.,<br>2021[12][13] | Syrian Hamster | Not Specified        | 75 mg/day TID                     | 1.9 - 3.7 log10 reduction in infectious titers                  |
| Kaptein et al.,<br>2020[1]       | Syrian Hamster | Not Specified        | High Dose<br>(1,000<br>mg/kg/day) | Significant<br>reduction in<br>infectious virus<br>titers       |
| Kaptein et al.,<br>2020[1]       | Syrian Hamster | Not Specified        | Low Dose (300<br>mg/kg/day)       | 1.0 log10<br>reduction in viral<br>RNA copies                   |

Table 2: Comparative Efficacy of Favipiravir and Other Antivirals



| Study                            | Animal Model   | Antivirals<br>Compared                           | Key Findings in<br>Lungs                                                                                                                                                            |
|----------------------------------|----------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Siniavin et al., 2022[4]         | Syrian Hamster | Favipiravir vs.<br>Molnupiravir                  | Molnupiravir reduced infectious titer by ~1.5 Log10; Favipiravir showed lower activity.                                                                                             |
| Abdelnabi et al.,<br>2021[6][7]  | Syrian Hamster | Favipiravir +<br>Molnupiravir<br>(combination)   | Combination of suboptimal doses reduced infectious virus titers by ~5 log10.                                                                                                        |
| Takahashi et al.,<br>2022[8][9]  | Syrian Hamster | Favipiravir vs. GS-<br>441524 vs.<br>Combination | Co-administration of Favipiravir and GS- 441524 more efficiently reduced virus load than single administration of either drug.                                                      |
| Williams et al.,<br>2024[10][11] | Syrian Hamster | Favipiravir vs.<br>Remdesivir vs.<br>Combination | Viral RNA and antigen expression were significantly lower in all three treatment groups compared to sham. Combination showed the most consistent reduction across multiple metrics. |

## **Experimental Protocols**

The methodologies employed in these preclinical studies share common elements, crucial for the interpretation and comparison of their findings.



### **Animal Model and Infection**

- Animal: The majority of studies utilized the Syrian hamster (Mesocricetus auratus) as the animal model.[2][14][15][16] This model is favored because SARS-CoV-2 replicates efficiently in their respiratory tract, leading to lung pathology that resembles aspects of human COVID-19.[15][16]
- Infection Route: Animals were typically infected intranasally with a specific dose of a SARS-CoV-2 isolate.[17]
- Virus Titration: The viral load in lung tissue was quantified using methods such as the Tissue Culture Infectious Dose 50 (TCID50) assay to measure infectious virus particles, or quantitative reverse transcription-polymerase chain reaction (RT-qPCR) to measure viral RNA copies.[18]

### **Drug Administration and Dosing**

- Route of Administration: Favipiravir and other antivirals were administered through various routes, including intraperitoneal injection and oral gavage.[12][19]
- Dosing Regimen: Treatment was often initiated either just before or at the same time as the viral challenge (prophylactic or pre-emptive) and continued for a specified number of days. Doses varied significantly between studies. For example, in one study, hamsters received Favipiravir intraperitoneally three times a day at doses of 18.75, 37.5, and 75mg/day.[12] Another study used oral gavage for a low dose and intraperitoneal injection for medium and high doses.[19]

## Visualizing Experimental Design and Drug Mechanisms

To better understand the experimental workflows and the proposed mechanism of action of these antiviral drugs, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2-infected hamsters, whereas hydroxychloroquine lacks activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Molnupiravir Inhibits Replication of the Emerging SARS-CoV-2 Variants of Concern in a Hamster Infection Model PMC [pmc.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. Combined treatment of molnupiravir and favipiravir against SARS-CoV-2 infection: One + zero equals two? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Co-administration of Favipiravir and the Remdesivir Metabolite GS-441524 Effectively Reduces SARS-CoV-2 Replication in the Lungs of the Syrian Hamster Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Favipiravir and Remdesivir in Combination for SARS-CoV-2 Infection in Syrian Golden Hamsters PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of a Preclinical Natural Transmission Model to Study Antiviral Effects of a Carbohydrate-Binding Module Therapy against SARS-CoV-2 in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- To cite this document: BenchChem. [Favipiravir's Efficacy Against SARS-CoV-2 in Animal Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662787#efficacy-of-favipiravir-versus-other-antivirals-for-sars-cov-2-in-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com